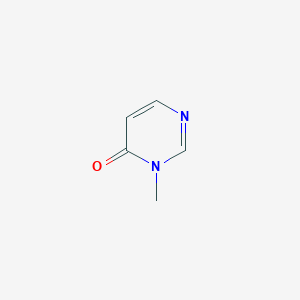
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, also known as MNP, is a chemical compound with potential applications in scientific research. It is a nitroaromatic compound that has been studied for its ability to inhibit enzymes and modulate cell signaling pathways. In
Mécanisme D'action
The mechanism of action of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide is not fully understood, but it is thought to involve the inhibition of enzymes and modulation of cell signaling pathways. 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to bind to the active site of PKC and NOS, preventing their activity. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to activate the MAPK pathway, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has several advantages for use in lab experiments, including its ability to inhibit enzymes and modulate cell signaling pathways. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to have low toxicity in vitro and in vivo, making it a potentially useful tool for studying cellular processes. However, the synthesis of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide can be challenging, and its stability and solubility can be affected by the reaction conditions and storage conditions.
Orientations Futures
There are several future directions for research on 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide. One area of interest is the development of more efficient synthesis methods for 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, which could improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide and its effects on cellular processes. Finally, there is potential for the development of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide-based therapies for cancer and neurodegenerative diseases, although more research is needed to explore this possibility.
Conclusion
In conclusion, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide is a chemical compound with potential applications in scientific research. It has been shown to inhibit enzymes, modulate cell signaling pathways, and have various biochemical and physiological effects. While there are challenges associated with the synthesis and use of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, it is a promising tool for studying cellular processes and has potential for the development of novel therapies. Further research is needed to fully understand the potential of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide involves several steps, including the nitration of 3-methoxy-6-methylpyridazine, followed by the oxidation of the nitro group to yield the desired compound. The reaction conditions and reagents used in the synthesis process can affect the purity and yield of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, making it important to optimize the reaction parameters.
Applications De Recherche Scientifique
3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and nitric oxide synthase (NOS). Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Propriétés
Numéro CAS |
4683-87-8 |
|---|---|
Formule moléculaire |
C6H7N3O4 |
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
3-methoxy-6-methyl-4-nitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H7N3O4/c1-4-3-5(9(11)12)6(13-2)7-8(4)10/h3H,1-2H3 |
Clé InChI |
QSZDOGLESFAOQS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=[N+]1[O-])OC)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(N=[N+]1[O-])OC)[N+](=O)[O-] |
Autres numéros CAS |
4683-87-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)

![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)




![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)
![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)


![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)